2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound that features a unique structure combining a hydroxyphenyl group, an oxadiazole ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps One common approach is the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols and amines can react with the thioether linkage.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups at the thioether linkage.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyphenyl and oxadiazole moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide: This compound is unique due to its combination of functional groups.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thioether-Linked Compounds: Molecules with similar thioether linkages but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hydroxyphenyl group, an oxadiazole ring, and a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H17N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-7-8-16(14-19)21-23-24-22(28-21)29-15-20(27)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,26H,15H2 |
InChI Key |
JRUSYLLFWSGPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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